Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
For industrial production, the process is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((tert-butoxycarbonyl)amino)acetate
- Ethyl 3-((tert-butoxycarbonyl)amino)propanoate
- Ethyl 4-((tert-butoxycarbonyl)amino)butanoate
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is unique due to its specific structure, which includes a methyl group at the 5-position and an ester group at the 3-position. This unique structure makes it particularly useful in the synthesis of certain peptides and other complex molecules .
Properties
IUPAC Name |
ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRIEHSFZCLGIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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